(2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a nitrophenyl group and a prop-2-enamide chain attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated furan derivative is then reacted with 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of furanones or other oxidized products.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(2-methylphenyl)-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2Z)-N-(2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide imparts unique electronic properties and reactivity, making it distinct from its analogs
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-4-2-3-5-18(14)21-20(23)13-11-17-10-12-19(26-17)15-6-8-16(9-7-15)22(24)25/h2-13H,1H3,(H,21,23)/b13-11- |
InChI Key |
APOPOFGEIAOQJO-QBFSEMIESA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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